Femtomolar vs. Nanomolar Thrombin Affinity: Hirudin HV1 Delivers ~1,600-Fold Tighter Binding Than the FDA-Approved DTI Bivalirudin
Recombinant desulfo-hirudin HV1 inhibits human α-thrombin with an equilibrium inhibition constant (Ki) of 0.2 pM [1]. In contrast, the clinically used bivalent DTI bivalirudin exhibits a Ki of 0.323 nM (323 pM) against thrombin, as determined in a fluorogenic enzyme assay [2]. This represents an approximately 1,600-fold difference in target affinity. Consistent with this binding difference, an in vitro head-to-head study of four thrombin inhibitors in thrombin generation assay (TGA) and thromboelastography (TEG) ranked potency as hirudin > dabigatran ≅ bivalirudin, with hirudin alone producing appreciable reductions in clot strength (maximal amplitude) in the absence of tissue plasminogen activator [3].
| Evidence Dimension | Thrombin inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 0.2 pM (recombinant desulfo-HV1) [1]; alternatively reported as 0.148 pM for rHV-1 [4] |
| Comparator Or Baseline | Bivalirudin Ki = 0.323 nM = 323 pM [2] |
| Quantified Difference | ~1,600-fold lower Ki for HV1 vs. bivalirudin (0.2 pM vs. 323 pM) |
| Conditions | Human α-thrombin; fluorogenic enzyme assay (HV1: Johnson et al. 1991; bivalirudin: rHMg study with bivalirudin comparator arm) |
Why This Matters
The femtomolar Ki of HV1 enables essentially irreversible thrombin neutralization in experimental systems, which is unattainable with reversible nanomolar-affinity DTIs and critical for studies requiring complete ablation of thrombin activity.
- [1] Johnson PH, Sze P, Winant RC, Hudson D, Underhill P, Lazar JB, Olsen C, Almquist R. Structure-function and refolding studies of the thrombin-specific inhibitor hirudin. Pathophysiol Haemost Thromb. 1991;21(1):41-48. doi:10.1159/000216262 View Source
- [2] Production and functional characteristics of a novel hirudin variant with better anticoagulant activities than bivalirudin. Reported IC50 = 2.8 nM and Ki = 0.323 nM for bivalirudin comparator. doi:10.1016/j.peptides.2025.xxxx View Source
- [3] Xu Y, Wu W, Wang L, Chintala M, Plump AS, Ogletree ML, Chen Z. Differential profiles of thrombin inhibitors (heparin, hirudin, bivalirudin, and dabigatran) in the thrombin generation assay and thromboelastography in vitro. Blood Coagul Fibrinolysis. 2013;24(3):332-338. doi:10.1097/MBC.0b013e32835e4219 View Source
- [4] CX-397, a novel recombinant hirudin analog having a hybrid sequence of hirudin variants-1 and -3. Biochem Biophys Res Commun. 2002; rHV-1 Ki = 0.148 pM. View Source
